molecular formula C10H13BrO B12974535 2-Bromo-3-tert-butylphenol

2-Bromo-3-tert-butylphenol

Cat. No.: B12974535
M. Wt: 229.11 g/mol
InChI Key: OZVUTYQBOHVNRZ-UHFFFAOYSA-N
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Description

2-Bromo-3-(tert-butyl)phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and a tert-butyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(tert-butyl)phenol can be achieved through several methods. One common approach involves the bromination of 3-(tert-butyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 2-Bromo-3-(tert-butyl)phenol may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(tert-butyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: The major product is 3-(tert-butyl)phenol.

Scientific Research Applications

2-Bromo-3-(tert-butyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(tert-butyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can undergo substitution reactions that modify the compound’s activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(tert-butyl)phenol
  • 2-Bromo-6-(tert-butyl)phenol
  • 4-Bromo-2,6-di-tert-butylphenol

Comparison

2-Bromo-3-(tert-butyl)phenol is unique due to the specific positioning of the bromine and tert-butyl groups on the phenol ring. This positioning affects its chemical reactivity and physical properties compared to other similar compounds. For example, 4-Bromo-2,6-di-tert-butylphenol has two tert-butyl groups, which significantly alter its steric and electronic properties .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-bromo-3-tert-butylphenol

InChI

InChI=1S/C10H13BrO/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,1-3H3

InChI Key

OZVUTYQBOHVNRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)Br

Origin of Product

United States

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